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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

An in-depth analysis of the potent and selective MTHFD2 inhibitor, DS18561882, for
professionals in drug development and cancer research.

Introduction

DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate
dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1]
MTHFD2 is overexpressed in various cancer cells compared to healthy tissues, making it a
compelling target for anticancer therapies.[2] DS18561882 originates from a tricyclic coumarin
scaffold and has demonstrated significant antitumor activity in preclinical models.[3][4] This
technical guide provides a comprehensive overview of the structure-activity relationship (SAR)
of DS18561882, detailing its mechanism of action, quantitative data, and the experimental
protocols used in its evaluation.

Core Structure and Mechanism of Action

The foundational structure of DS18561882 is a 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
scaffold.[3] The primary mechanism of action for MTHFD2 inhibitors like DS18561882 is the
disruption of one-carbon metabolism, which leads to a depletion of formate essential for purine
synthesis. This ultimately results in the inhibition of DNA replication and cell growth arrest in
cancer cells.[5]

The development of DS18561882 involved key structural modifications to an initial lead
compound to enhance its potency and selectivity. X-ray crystallography has been instrumental
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in elucidating the binding mode of DS18561882 and its analogs within the MTHFD2 active site.
[3]

Structure-Activity Relationship (SAR)

The potency and selectivity of DS18561882 are attributed to specific substitutions on its
tricyclic coumarin core. The key modifications that led to the discovery of DS18561882 include
the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of
the initial lead compound.[3] X-ray structure analysis revealed that a crucial interaction for the
enhanced potency is the formation of a salt bridge between the amine moiety and the
diphosphate linker of the NAD+ cofactor.[3]

Furthermore, the replacement of a benzoic acid moiety with an ortho-substituted sulfonamide
significantly improved cell permeability and, consequently, the cell-based growth inhibition
against human breast cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for DS18561882, providing a clear
comparison of its activity and selectivity.

Parameter Value Target(s) Reference(s)
IC50 0.0063 pM MTHFD2 [1]
0.57 uM MTHFD1 [1]

o >90-fold for MTHFD2
Selectivity MTHEDL MTHFD2/MTHFD1 [1]
over

MDA-MB-231 (Breast
GI50 140 nM [3][6]
Cancer Cells)
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Animal Model Cell Line Dose Effect Reference(s)

Dose-dependent

tumor growth
30, 100, or 300 o
inhibition; 67%

Mouse Xenograft MDA-MB-231 mg/kg (oral, [1][6]
tumor growth

twice daily) o
inhibition (TGI) at
300 mg/kg
Parameter 30 mglkg 100 mg/kg 300 mglkg Reference(s)
Cmax (ug/mL) 11.4 56.5 90.1 [1]
t1/2 (hours) 2.21 2.16 2.32 [1]
AUC (ug-h/mL) 64.6 264 726 [1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD?2 inhibitors. The
following are representative protocols for key experiments performed in the characterization of
DS18561882.

MTHFD2 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Materials:

Recombinant human MTHFD2 protein

Assay buffer

DS18561882 or other test compounds

5,10-methylenetetrahydrofolate (CH2-THF)

NAD+
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o Plate reader (fluorescence or absorbance)
Procedure:

e Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and
varying concentrations of the test inhibitor.

e Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.
 Incubate the reaction at a controlled temperature, typically 37°C.

o Measure the production of NADH, a product of the dehydrogenase reaction, over time using
a plate reader.

e Calculate the rate of NADH production and determine the half-maximal inhibitory
concentration (IC50) by fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)

This cell-based assay measures the effect of the inhibitor on cancer cell proliferation.

Materials:

MDA-MB-231 human breast cancer cells (or other suitable cancer cell line)

Cell culture medium and supplements

DS18561882 or other test compounds

96-well plates

Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

e Seed cancer cells into 96-well plates and allow them to adhere overnight.

» Treat the cells with a range of concentrations of the MTHFD2 inhibitor.
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 Incubate the plates for a period of 72 hours.
o Measure cell viability using a suitable reagent according to the manufacturer's instructions.

o Calculate the half-maximal growth inhibition (G150) from the resulting dose-response curve.

In Vivo Mouse Xenograft Model

This animal model evaluates the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in
a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude)

MDA-MB-231 human breast cancer cells

DS18561882 formulated for oral administration (e.g., suspension in 0.5% methyl cellulose)

Calipers for tumor measurement

Procedure:

e Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
¢ Allow the tumors to grow to a palpable size.

e Randomize the mice into vehicle control and treatment groups.

o Administer DS18561882 or vehicle orally at the specified dose and schedule (e.g., 300
mg/kg, twice daily).

e Regularly measure tumor volume and monitor the body weight of the mice throughout the
study.

o At the end of the study, excise and weigh the tumors to determine the extent of tumor growth
inhibition.
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Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer
understanding of the scientific rationale and processes involved in the study of DS18561882.
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Figure 1: MTHFD2 Inhibition Signaling Pathway.
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Figure 2: Experimental Workflow for DS18561882 Evaluation.

Conclusion

DS18561882 stands out as a highly potent and selective MTHFD2 inhibitor with promising in
vivo antitumor activity. The detailed structure-activity relationship studies have been pivotal in
optimizing its pharmacological properties. The experimental protocols outlined in this guide
provide a framework for the continued investigation of DS18561882 and the development of
novel MTHFD2-targeted cancer therapies. Further research into the clinical potential of
DS18561882 is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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